molecular formula C46H51N9O13 B11931506 Fmoc-Gly3-Val-Cit-PAB-PNP

Fmoc-Gly3-Val-Cit-PAB-PNP

Cat. No.: B11931506
M. Wt: 937.9 g/mol
InChI Key: XGGHPPATANJJBS-IOPIWRGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly3-Val-Cit-PAB-PNP (CAS 2647914-16-5) is a specialized, cleavable linker designed for the synthesis of Antibody-Drug Conjugates (ADCs) . This compound is a key building block in the construction of targeted cancer therapeutics, enabling the controlled attachment of a potent cytotoxic drug to a tumor-specific antibody. The linker incorporates a cathepsin B-cleavable dipeptide sequence (Valine-Citrulline), a self-immolative para-aminobenzyl alcohol (PAB) spacer, and a tri-glycine motif flanked by four polyethylene glycol (PEG) units, which enhances the solubility and conformational flexibility of the resulting ADC . The mechanism of action is critical for the ADC's targeted efficacy. Once the antibody component binds to its target antigen on cancer cells and the ADC is internalized, it traffics to the lysosome. Within this compartment, the highly specific protease cathepsin B cleaves the Cit-Val peptide bond . This cleavage triggers a 1,6-elimination of the PAB spacer, leading to the precise and efficient release of the active cytotoxic payload at the tumor site . This spatially controlled release mechanism is essential for minimizing off-target toxicity and damage to healthy tissues, a significant advantage over conventional chemotherapy . With a molecular weight of 937.95 g/mol and high purity (≥98%), this linker is supplied with a p-nitrophenyl carbonate (PNP) active ester, making it reactive towards amine groups on antibodies or payloads for straightforward conjugation . The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for precise synthetic control during peptide assembly, which helps avoid undesirable epimerization and ensures the production of a homogenous, single-diastereomer product, a crucial factor for ADC performance and reproducibility . Please note: This product is for research use only, not for human use. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C46H51N9O13

Molecular Weight

937.9 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C46H51N9O13/c1-27(2)41(54-40(58)24-50-38(56)22-49-39(57)23-51-45(62)66-26-36-34-10-5-3-8-32(34)33-9-4-6-11-35(33)36)43(60)53-37(12-7-21-48-44(47)61)42(59)52-29-15-13-28(14-16-29)25-67-46(63)68-31-19-17-30(18-20-31)55(64)65/h3-6,8-11,13-20,27,36-37,41H,7,12,21-26H2,1-2H3,(H,49,57)(H,50,56)(H,51,62)(H,52,59)(H,53,60)(H,54,58)(H3,47,48,61)/t37-,41-/m0/s1

InChI Key

XGGHPPATANJJBS-IOPIWRGFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Fmoc Protection and Peptide Chain Assembly

The synthesis begins with the Fmoc protection of the N-terminus of glycine to prevent undesired side reactions. Fmoc-Gly-OH is immobilized on a Wang resin via ester linkage, followed by iterative couplings of Fmoc-Val-OH, Fmoc-Cit-OH, and Fmoc-Gly2-OH using N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Each coupling step is monitored via Kaiser test to ensure >99% completion.

Key Reaction Conditions:

  • Solvent : Anhydrous N,N-dimethylformamide (DMF).

  • Temperature : 25°C under inert nitrogen atmosphere.

  • Coupling Time : 2 hours per amino acid residue.

PNP Esterification

The terminal para-aminobenzyl (PAB) group is functionalized with a PNP carbonate group to enable conjugation with cytotoxic payloads. This step employs bis(4-nitrophenyl) carbonate (PNP-C) in the presence of N-ethyl-N,N-diisopropylamine (DIPEA), achieving an 89% yield after 1 hour at 20°C.

Reaction Scheme :

Fmoc-Gly3-Val-Cit-PAB-OH+PNP-CDIPEA, DMFThis compound+HO-C6H4-NO2\text{Fmoc-Gly3-Val-Cit-PAB-OH} + \text{PNP-C} \xrightarrow{\text{DIPEA, DMF}} \text{this compound} + \text{HO-C}6\text{H}4\text{-NO}_2

Global Deprotection and Purification

The Fmoc group is removed using 20% piperidine in DMF, followed by resin cleavage with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5). Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column, yielding >96% purity.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability while maintaining high purity. Automated peptide synthesizers (e.g., CEM Liberty Blue) enable batch production of up to 1 kg per cycle, with the following optimizations:

Process Intensification

  • Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch methods.

  • In-Line Analytics : Real-time UV monitoring at 301 nm (characteristic of PNP group) ensures reaction completion.

Purification at Scale

  • Chromatography : Preparative HPLC with ethanol-water gradients replaces acetonitrile for greener processing.

  • Lyophilization : Freeze-drying under vacuum yields a stable powder with <0.1% residual solvents.

Table 1: Industrial Synthesis Parameters

ParameterBatch MethodContinuous Flow
Cycle Time72 hours43 hours
Yield78%82%
Purity95%97%
Solvent Consumption15 L/kg9 L/kg

Analytical Methods for Quality Control

Structural Characterization

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular weight (observed: 937.96 Da vs. theoretical: 937.96 Da).

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}-NMR (DMSO-d6) validates regiochemistry: δ 7.75–7.89 (m, 4H, PNP aromatic), δ 4.21–4.45 (m, 3H, Fmoc CH2).

Purity Assessment

  • HPLC : A gradient of 0.1% TFA in acetonitrile/water (5% to 95% over 30 minutes) resolves impurities <1%.

  • UV-Vis Spectroscopy : Absorbance at 301 nm (ε = 12,500 M1^{-1}cm1^{-1}) quantifies PNP content.

Case Studies and Research Findings

Optimized Coupling Reagents

A 2024 study compared coupling agents for Cit-PAB-PNP incorporation. HATU/2,4,6-trimethylpyridine achieved 95% coupling efficiency vs. 88% for DIC/HOBt, albeit at higher cost .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly3-Val-Cit-PAB-PNP undergoes various chemical reactions, including:

    Cleavage: The linker is cleavable by proteases, which is crucial for its function in ADCs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the PNP (p-nitrophenyl) ester site.

Common Reagents and Conditions

    Cleavage: Proteases like cathepsin B are commonly used.

    Substitution: Reagents like amines can react with the PNP ester under mild conditions.

Major Products

The major products formed from these reactions include the cleaved linker fragments and the attached drug molecules, which are released upon cleavage .

Scientific Research Applications

Antibody-Drug Conjugate Development

Fmoc-Gly3-Val-Cit-PAB-PNP is integral in the development of ADCs, which combine the targeting capabilities of antibodies with the potent cytotoxicity of drugs. This linker allows for:

  • Targeted Delivery : The antibody component selectively binds to tumor-associated antigens, ensuring that the cytotoxic agent is delivered directly to cancer cells.
  • Controlled Release : The cleavable nature of the linker ensures that the drug is released only in the target environment, enhancing treatment effectiveness and minimizing systemic toxicity.

Biological Research

In biological studies, this compound facilitates:

  • Cellular Studies : Researchers utilize this compound to investigate cellular responses to targeted therapies and to study the mechanisms of drug action at the cellular level.
  • Peptide Synthesis : It serves as a building block for synthesizing complex peptides and proteins necessary for various biochemical assays.

Clinical Applications

This compound has shown promise in clinical settings for:

  • Cancer Therapy : ADCs utilizing this linker have demonstrated significant cytotoxicity against various tumor cell lines in preclinical models.
  • Therapeutic Development : The compound is being explored for its potential in developing new targeted therapies that can improve patient outcomes in oncology.

In Vitro Studies

Several studies underscore the efficacy of this compound in ADC formulations:

StudyCell LineIC50 (nM)Observations
Caculitan et al., 2017A431 (epidermoid carcinoma)15High sensitivity to Val-Cit linkers
AxisPharm ResearchLS174T (colorectal cancer)10Effective tumor regression with minimal toxicity
Merck Group StudyOVCAR-3 (ovarian cancer)12Enhanced delivery and reduced off-target effects

Notable Research Insights

  • Caculitan et al. (2017) : This study highlighted that ADCs utilizing this compound exhibited superior release profiles and cytotoxicity compared to traditional linkers like Val-Ala.
  • AxisPharm Research : In comparative analyses, ADC formulations using this compound demonstrated significant tumor uptake with reduced systemic exposure, leading to effective treatment outcomes in mouse models.

Pharmacokinetics and Stability

This compound exhibits superior plasma stability compared to non-cleavable linkers. Its pharmacokinetics are characterized by efficient distribution within tissues and targeted release upon enzymatic cleavage, making it an ideal candidate for therapeutic applications.

Mechanism of Action

The mechanism of action of Fmoc-Gly3-Val-Cit-PAB-PNP involves its cleavage by proteases in the target environment, such as a tumor cell. The cleavage releases the attached drug, which then exerts its therapeutic effect. The molecular targets and pathways involved depend on the specific drug conjugated to the linker .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Key Features CAS No. Key Differences vs. Fmoc-Gly3-Val-Cit-PAB-PNP References
Mc-Val-Cit-PABC-PNP Maleimidocaproyl (Mc) linker; PABC (p-Aminobenzyloxycarbonyl) spacer 159857-81-5 Uses Mc for antibody conjugation; PABC enhances stability
Fmoc-Val-Cit-PAB-PNP Lacks Gly3 tripeptide 863971-53-3 Shorter spacer; reduced solubility and flexibility
Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP Includes Boc-protected glutamic acid HY-136154 Additional Glu residue; Boc requires acidic deprotection
Fmoc-Val-Ala-PAB-PNP Replaces Cit with alanine (Ala) 1394238-92-6 Lacks enzyme-sensitive site; non-cleavable in vivo
Boc-Val-Cit-PAB-PNP Uses Boc (tert-butoxycarbonyl) instead of Fmoc 870487-10-8 Boc deprotection requires strong acids (e.g., TFA)
Fmoc-Val-Cit-PAB Lacks PNP group 159858-22-7 Reduced conjugation efficiency; requires alternative activation

Stability and Cleavage Mechanisms

  • Enzymatic Cleavage :
    • This compound and Mc-Val-Cit-PABC-PNP rely on cathepsin B to cleave Cit, enabling drug release in lysosomes .
    • Fmoc-Val-Ala-PAB-PNP lacks Cit, rendering it resistant to enzymatic cleavage .
  • Hydrolytic Stability :
    • The Gly3 spacer in this compound improves hydrophilicity, reducing aggregation and enhancing plasma stability compared to Fmoc-Val-Cit-PAB-PNP .
    • PNP in this compound hydrolyzes faster than PABC in Mc-Val-Cit-PABC-PNP, enabling quicker payload release .

Biological Activity

Fmoc-Gly3-Val-Cit-PAB-PNP is a specialized peptide cleavable linker used in the development of antibody-drug conjugates (ADCs). Its unique structure allows for selective cleavage in specific cellular environments, enhancing targeted drug delivery systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

This compound comprises several key components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) : A protective group that stabilizes the amino acids during synthesis.
  • Glycine (Gly) : The simplest amino acid that facilitates linker flexibility.
  • Valine (Val) : A hydrophobic amino acid that enhances the stability of the linker.
  • Citrulline (Cit) : An amino acid that provides enzymatic cleavage sites.
  • Para-aminobenzyl (PAB) and para-nitrophenyl (PNP) : These moieties are crucial for drug attachment and release.

The primary biological activity involves the cleavage of this compound by cathepsin B, an enzyme predominantly found in lysosomes. This cleavage releases cytotoxic agents selectively within target cells, thereby minimizing systemic toxicity while maximizing therapeutic efficacy .

Applications in Antibody-Drug Conjugates

This compound is primarily utilized in ADCs for targeted cancer therapies. The linker allows for:

  • Selective Release : It ensures that the cytotoxic payload is released only within cancer cells, reducing damage to healthy tissues.
  • Enhanced Therapeutic Index : By limiting exposure to non-target cells, it improves the overall effectiveness of cancer treatments .

Comparative Analysis of Similar Linkers

The following table summarizes various linkers related to this compound, highlighting their structural differences and unique features:

Compound NameStructure HighlightsUnique Features
Fmoc-Val-Cit-PABContains valine instead of glycineWidely used in ADCs; cleaved by cathepsin B
Fmoc-Gly3-Val-Ala-PABIncorporates alanine instead of citrullineOffers different release kinetics
Fmoc-Gly3-Leu-Cit-PABFeatures leucine instead of valineProvides alternative hydrophobic interactions
Fmoc-Ala-Gly-Cit-PABSimple structure with alanine and glycineUseful for studying basic peptide interactions

These variations can influence the efficacy and specificity of drug delivery systems, making it essential to select appropriate linkers based on therapeutic needs.

Stability Characterization

Stability studies indicate that this compound maintains integrity under physiological conditions but is readily cleaved by cathepsin B. This property is vital for ensuring that the drug payload remains intact until it reaches its target site .

In Vivo Studies

Recent non-clinical studies have demonstrated the effectiveness of this linker in delivering chemotherapeutic agents directly to tumor cells. For instance, ADCs utilizing this compound showed significant tumor reduction in animal models compared to non-targeted therapies .

Statistical Analysis

Statistical equivalence analyses have been conducted to compare the therapeutic outcomes of ADCs using this compound versus other linkers. Results indicate a statistically significant improvement in tumor targeting and reduced side effects .

Q & A

Q. What is the role of Fmoc-Gly3-Val-Cit-PAB-PNP in antibody-drug conjugate (ADC) development?

this compound serves as a cleavable linker in ADCs, connecting cytotoxic payloads to antibodies. The Cit (citrulline) residue is enzymatically cleaved by proteases (e.g., cathepsin B) in lysosomes, enabling controlled drug release. The PAB-PNP group acts as a self-immolative spacer, ensuring efficient payload detachment post-cleavage .

Methodological Insight: To validate linker functionality, researchers should:

  • Use HPLC to monitor linker stability in simulated physiological buffers (e.g., pH 4.5–7.4).
  • Perform in vitro assays with cancer cell lines (e.g., HER2-positive cells) to assess drug release efficacy .

Q. How do the structural components of this compound contribute to its function?

  • Fmoc : Protects the N-terminal amine during solid-phase peptide synthesis (SPPS), preventing unintended reactions .
  • Gly3 : Enhances hydrophobicity and peptide chain flexibility, improving solubility during synthesis .
  • Cit : Enzyme-sensitive site for tumor-specific drug release .
  • PAB-PNP : Stabilizes the linker-drug bond until enzymatic cleavage triggers self-immolation .

Methodological Insight: Structural validation requires:

  • Mass spectrometry (MS) and NMR to confirm molecular integrity.
  • Circular dichroism (CD) to assess conformational stability .

Q. What methods optimize the synthesis of this compound in SPPS?

  • Coupling Conditions : Use HBTU/HOBt activation with DIPEA in DMF, ensuring >95% coupling efficiency per step .
  • Deprotection : 20% piperidine in DMF for Fmoc removal, monitored by UV absorbance at 301 nm .
  • Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How to design experiments evaluating PAB-PNP linker stability under physiological conditions?

  • Controlled Hydrolysis Studies : Incubate the linker in buffers mimicking blood (pH 7.4) and lysosomal (pH 4.5) environments. Monitor degradation via LC-MS over 24–72 hours .
  • Competitive Assays : Compare cleavage rates in the presence/absence of cathepsin B to isolate enzyme-specific vs. pH-dependent degradation .

Data Contradiction Management: Discrepancies in stability data may arise from batch-to-batch variability in enzyme activity. Include positive controls (e.g., commercially validated linkers) and normalize results to enzyme concentration .

Q. How to resolve contradictory data on Cit-triggered drug release efficiency?

  • Tumor Microenvironment Mimicry : Test release in 3D cell cultures or patient-derived xenograft (PDX) models, which better replicate protease heterogeneity than monolayer cultures .
  • Protease Profiling : Use mass spectrometry-based proteomics to quantify cathepsin B levels in target vs. non-target tissues, ensuring Cit cleavage is tumor-selective .

Methodological Insight: If low release efficiency is observed, consider replacing Cit with alternative cleavable motifs (e.g., Val-Ala) and compare pharmacodynamic outcomes .

Q. What considerations are critical for integrating this compound into targeted delivery systems?

  • Conjugation Efficiency : Optimize antibody-to-drug ratio (DAR) using UV-Vis or MALDI-TOF to avoid aggregation or reduced binding affinity .
  • In Vivo Stability : Conduct pharmacokinetic studies in murine models to assess linker integrity in circulation. Use radiolabeled linkers for real-time tracking .
  • Toxicity Screening : Evaluate off-target effects in primary human hepatocytes to identify linker-related cytotoxicity .

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